molecular formula C24H22N2O2 B11999628 N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide

N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide

Cat. No.: B11999628
M. Wt: 370.4 g/mol
InChI Key: UJTWZKLEEYZPGC-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide is a complex organic compound with a unique structure that includes an azetidinone ring, a diphenylmethyl group, and a phenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethanol and an appropriate catalyst.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized by reacting phenylacetic acid with an amine, followed by coupling with the azetidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can be used in chemical biology to probe protein-ligand interactions and other molecular mechanisms.

    Industrial Applications: It may have applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)-2-phenylacetamide: can be compared with other azetidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an azetidinone ring, a diphenylmethyl group, and a phenylacetamide moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-benzhydryl-2-(2-oxoazetidin-1-yl)-2-phenylacetamide

InChI

InChI=1S/C24H22N2O2/c27-21-16-17-26(21)23(20-14-8-3-9-15-20)24(28)25-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22-23H,16-17H2,(H,25,28)

InChI Key

UJTWZKLEEYZPGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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